![molecular formula C18H22N2O2S B2466838 1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 831245-63-7](/img/structure/B2466838.png)
1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
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Description
1-(2-Methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione (MMTQ) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMTQ belongs to the class of quinazoline derivatives that have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of tetrahydroquinazoline derivatives often involves reactions with key intermediates such as aryloxazolines, isothiocyanates, and aminoalkyl orthophosphoric or sulfuric acids. These processes yield compounds with potential neuroleptic, antimicrobial, anti-inflammatory, and tubulin polymerization inhibitory activities (Ellefson et al., 1980), (Cherbuliez et al., 1967). Structural modifications and functional group manipulations play a critical role in the biological activity and application potential of these compounds.
Biological Activity and Pharmaceutical Applications
Derivatives of tetrahydroquinazoline exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, which are significant for the development of new therapeutic agents. For example, some derivatives have shown potent antibacterial activity and potential as anti-inflammatory agents in animal models (Al-Abdullah et al., 2014). Additionally, the inhibition of tubulin polymerization suggests applications in cancer therapy by disrupting microtubule assembly, a mechanism exploited by several anticancer drugs (Gastpar et al., 1998).
Material Science and Corrosion Inhibition
Compounds within the tetrahydroquinazoline class also find applications in material science, particularly in corrosion inhibition. Schiff bases derived from similar structures have been studied for their effectiveness in protecting metals from corrosion in acidic environments, indicating the potential of tetrahydroquinazoline derivatives in this field as well (Khan et al., 2017).
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-21-11-10-20-16-9-4-3-8-15(16)18(23)19-17(20)13-6-5-7-14(12-13)22-2/h5-7,12H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLTXAFCWMDKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
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